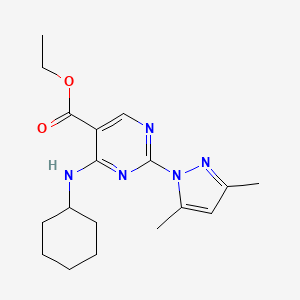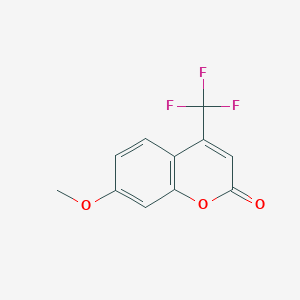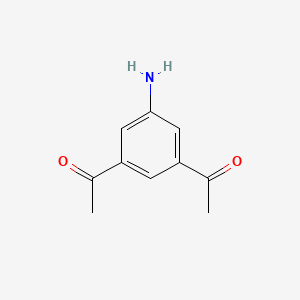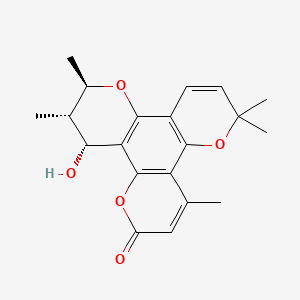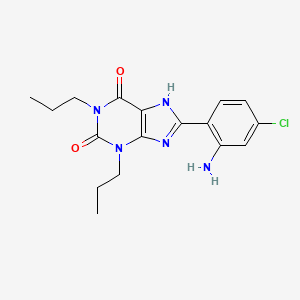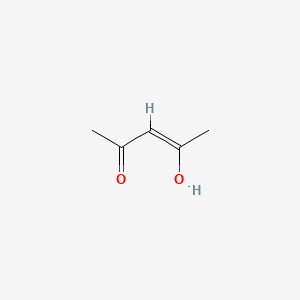
3-Penten-2-one, 4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-4-hydroxy-3-penten-2-one is an enone that is 3-penten-2-one carrying an additional hydroxy substituent at position 4. It is an enol and an enone.
Aplicaciones Científicas De Investigación
Hydroformylation Reactions : The hydroformylation of substrates like 4-penten-1-ol, which is structurally similar to 3-penten-2-one, 4-hydroxy-, has been studied. This process, using catalysts like HRh(CO)(TPPTS)3, can lead to products with varying selectivities, influenced by solution ionic strength and temperature (Sullivan et al., 2004).
Atmospheric Chemistry : Research on the atmospheric degradation of similar unsaturated ketones by hydroxyl radicals and chlorine atoms offers insights into the reactivity of compounds like 3-penten-2-one, 4-hydroxy-. This information is crucial for understanding their tropospheric lifetimes and chemical behavior (Blanco et al., 2012).
Oxidation Studies : Oxidation reactions of compounds similar to 3-penten-2-one, 4-hydroxy-, such as 3-penten-2-ol, have been explored. These studies provide insights into the formation of optically active ketones, which is significant for developing stereoselective synthesis methods (Hamed & Henry, 1997).
Kinetic and Product Studies : Kinetics and product studies of the reactions of similar compounds with OH radicals are relevant to models of biomass burning plume chemistry. Such studies are essential for understanding the environmental impact and chemical processes of these compounds (Chattopadhyay, 2021).
Catalyzed Reactions : Platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, which are structurally related to 3-penten-2-one, 4-hydroxy-, has been researched. This process leads to the formation of cyclic ethers and can tolerate various functional groups, indicating potential applications in synthetic chemistry (Qian et al., 2004).
Thermochemistry Studies : The thermochemistry of tautomers like 4-hydroxy-3-penten-2-one has been revisited to understand their enthalpy of mixing and formation. This information is crucial for chemical synthesis and analysis (Temprado et al., 2005).
Reaction Mechanisms : Understanding the reaction mechanisms, such as the OH radical-initiated oxidation of structurally similar α,β-unsaturated ketones, helps in comprehending the behavior of 3-penten-2-one, 4-hydroxy- in various chemical environments. This knowledge is vital for applications in atmospheric chemistry and environmental studies (Illmann et al., 2021).
Isomerization Studies : Research on the acid-catalyzed isomerization of related compounds provides insights into the chemical behavior and potential applications of 3-penten-2-one, 4-hydroxy- in synthetic chemistry (Natal-Santiago et al., 1999).
Nickel Complexes Studies : The synthesis and characterization of nickel complexes of imine oximes containing tautomerized enolate ligands related to 3-penten-2-one, 4-hydroxy- have implications in coordination chemistry and material science (Martin et al., 1998).
Catalytic Applications : The iridium-catalyzed asymmetric cascade allylation/retro-Claisen reaction of β-diketones to form chiral 3-hydroxymethyl pentenal derivatives demonstrates the potential for catalytic applications of compounds structurally related to 3-penten-2-one, 4-hydroxy- (Yi et al., 2022).
Propiedades
Número CAS |
1522-20-9 |
|---|---|
Nombre del producto |
3-Penten-2-one, 4-hydroxy- |
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/b4-3- |
Clave InChI |
POILWHVDKZOXJZ-ARJAWSKDSA-N |
SMILES isomérico |
C/C(=C/C(=O)C)/O |
SMILES |
CC(=CC(=O)C)O |
SMILES canónico |
CC(=CC(=O)C)O |
Otros números CAS |
12082-47-2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



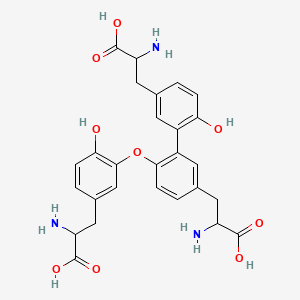
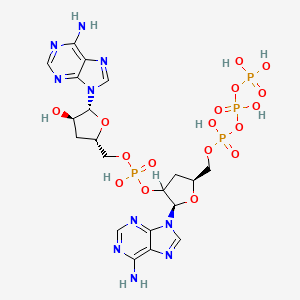
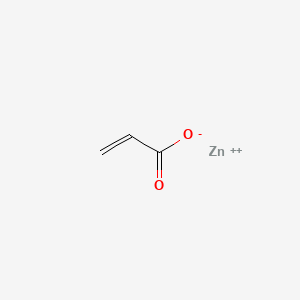
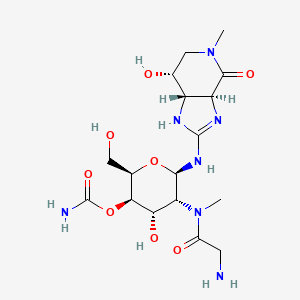
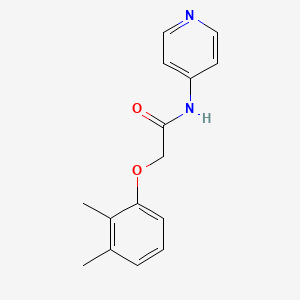
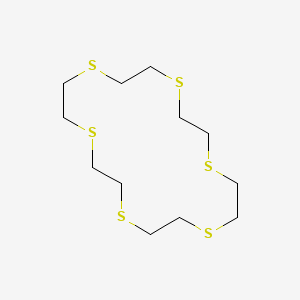
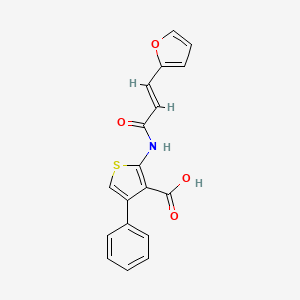
![2,6-Dimethyl-4-[1-(2-naphthalenylsulfonyl)-4-piperidinyl]morpholine](/img/structure/B1212468.png)
![1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1212470.png)
